molecular formula C9H13BO2 B2914161 (2-ethyl-6-methylphenyl)boronic acid CAS No. 953075-89-3

(2-ethyl-6-methylphenyl)boronic acid

Cat. No.: B2914161
CAS No.: 953075-89-3
M. Wt: 164.01
InChI Key: QDSUHZPUFWHFNI-UHFFFAOYSA-N
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Description

(2-ethyl-6-methylphenyl)boronic acid is an organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with ethyl and methyl groups at the 2 and 6 positions, respectively. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including proteins and enzymes . The specific targets would depend on the structural features of the boronic acid derivative and the biological context in which it is used.

Mode of Action

The mode of action of 2-Ethyl-6-methylphenylboronic acid is likely to involve the formation of reversible covalent bonds with its biological targets. Boronic acids are known to form reversible complexes with diols, a functional group present in many biological molecules . This allows boronic acids to interact with a wide range of targets and modulate their activity. The specific changes induced by 2-Ethyl-6-methylphenylboronic acid would depend on the nature of its targets and the context of the interaction.

Biochemical Pathways

For instance, it could potentially modulate enzymatic activities, interfere with signal transduction, or affect the stability of certain proteins

Pharmacokinetics

It is known that the stability of boronic acids and their derivatives can be influenced by environmental factors such as ph . This could potentially affect the bioavailability of 2-Ethyl-6-methylphenylboronic acid and its ability to reach its targets.

Result of Action

These could include changes in enzymatic activity, alterations in signal transduction pathways, or effects on protein stability .

Action Environment

The action of 2-Ethyl-6-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with diols . Other factors, such as the presence of other molecules or ions, could also potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-ethyl-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethyl-6-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Properties

IUPAC Name

(2-ethyl-6-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSUHZPUFWHFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1CC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953075-89-3
Record name (2-ethyl-6-methylphenyl)boronic acid
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